Erbium tribromide (CAS: 13536-73-7) is a highly hygroscopic, crystalline rare-earth halide utilized primarily as a high-purity precursor in advanced optical materials, solid-state crystal growth, and organometallic synthesis [1]. Characterized by its violet crystalline form, it possesses a melting point of 923 °C and exhibits distinct thermodynamic and solubility profiles compared to other erbium halides. In industrial and research procurement, ErBr3 is specifically sourced when the application demands lower phonon energies than fluorides can provide, or when specific solubility in non-aqueous solvents like tetrahydrofuran (THF) is required for air-sensitive synthesis workflows [2].
Substituting erbium tribromide with more common halides like erbium trichloride (ErCl3) or erbium trifluoride (ErF3) frequently leads to process failures or degraded material performance [1]. In optical applications, substituting ErBr3 with ErF3 introduces a higher phonon energy matrix, which drastically increases non-radiative multi-phonon relaxation and quenches upconversion luminescence [2]. In wet chemical synthesis, replacing ErBr3 with ErCl3 disrupts organometallic workflows because ErCl3 lacks the necessary solubility in ethereal solvents like THF, leading to incomplete metathesis reactions and lower yields of target organoerbium complexes . Furthermore, the distinct sublimation enthalpies between the halides mean that swapping precursors in chemical vapor deposition (CVD) without recalibrating thermal profiles will result in incorrect erbium doping concentrations [3].
For the synthesis of air-sensitive organoerbium compounds, the solubility of the starting halide in ethereal solvents is a critical bottleneck. Erbium tribromide is highly soluble in THF, forming stable solvated complexes that facilitate homogeneous liquid-phase reactions . In contrast, erbium trichloride (ErCl3) is only slightly soluble in THF [1]. This quantitative difference in solubility dictates the reaction kinetics and yield during alkali metal salt metathesis.
| Evidence Dimension | Solubility in Tetrahydrofuran (THF) |
| Target Compound Data | ErBr3: Highly soluble in THF |
| Comparator Or Baseline | ErCl3: Slightly soluble in THF |
| Quantified Difference | ErBr3 enables homogeneous phase reactions, whereas ErCl3 often remains as an unreacted suspension. |
| Conditions | Anhydrous THF at room temperature. |
Buyers synthesizing organoerbium precursors must procure ErBr3 to ensure complete dissolution and high yields, avoiding the low reactivity associated with ErCl3 suspensions.
The choice of halide host matrix fundamentally dictates the luminescence efficiency of Er3+ ions. Erbium tribromide possesses a lower maximum phonon energy compared to erbium trichloride and erbium trifluoride [1]. Because multi-phonon relaxation rates scale exponentially with the number of phonons required to bridge the energy gap between excited states, the lower phonon energy of the bromide matrix significantly suppresses non-radiative decay [2].
| Evidence Dimension | Host matrix phonon energy and non-radiative relaxation |
| Target Compound Data | ErBr3: Low phonon energy matrix |
| Comparator Or Baseline | ErF3 and ErCl3: Higher phonon energy matrices |
| Quantified Difference | Bromides exhibit lower multi-phonon quenching rates, directly increasing the radiative emission yield. |
| Conditions | Er3+ doped halide matrices under near-infrared excitation. |
For procurement in photonics and solid-state lasers, ErBr3 is the mandatory choice to maximize upconversion efficiency and minimize energy lost to lattice vibrations.
In physical and chemical vapor deposition processes, the volatility of the precursor dictates the doping rate. The total vapor pressure of solid ErBr3 follows the temperature dependence log(p/kPa) = 11.09 - 14256/T (from 919 to 1058 K), whereas ErCl3 follows log(p/kPa) = 12.04 - 15159/T [1]. The lower slope for ErBr3 indicates a lower enthalpy of sublimation compared to the trichloride [2].
| Evidence Dimension | Temperature dependence of sublimation vapor pressure |
| Target Compound Data | ErBr3: log(p/kPa) = 11.09 - 14256/T |
| Comparator Or Baseline | ErCl3: log(p/kPa) = 12.04 - 15159/T |
| Quantified Difference | ErBr3 exhibits a lower sublimation enthalpy (represented by the 14256 vs 15159 slope factor). |
| Conditions | Knudsen effusion/torsion method measurements between 880 K and 1058 K. |
Engineers designing CVD/PVD processes for erbium-doped films must select ErBr3 when their system's thermal mass flow controllers are calibrated for its specific, less steep volatility gradient.
The thermal processing window for synthesizing complex rare-earth halides via the Bridgman technique depends heavily on the melting point of the binary halide precursors. Erbium tribromide has a melting point of 923 °C, which is significantly higher than that of erbium trichloride (774 °C). This 149 °C difference alters the phase equilibria and the required temperature profiles during melt-quenching and solid-state synthesis.
| Evidence Dimension | Melting Point |
| Target Compound Data | ErBr3: 923 °C |
| Comparator Or Baseline | ErCl3: 774 °C |
| Quantified Difference | ErBr3 melts 149 °C higher than ErCl3. |
| Conditions | Standard atmospheric pressure. |
Materials scientists must procure ErBr3 to match the specific phase diagram requirements and thermal processing windows required for growing erbium-doped bromide scintillator crystals.
Directly leveraging its high solubility in tetrahydrofuran (THF) demonstrated in Section 3, Erbium tribromide is the preferred starting material for synthesizing air-sensitive organoerbium compounds via alkali metal salt metathesis, where complete dissolution is mandatory for high yields .
Due to its low phonon energy matrix which suppresses non-radiative relaxation, ErBr3 is utilized as a core dopant host in the development of near-infrared to visible upconversion nanoparticles and solid-state optical amplifiers, outperforming chloride and fluoride alternatives [1].
Utilizing its specific sublimation enthalpy and vapor pressure profile, ErBr3 serves as a precise volatile precursor in chemical vapor deposition (CVD) processes for manufacturing erbium-doped waveguide amplifiers, requiring specific thermal mass flow calibration [2].
Capitalizing on its 923 °C melting point, ErBr3 is a critical binary precursor in the Bridgman crystal growth of complex alkali-rare-earth bromides used in advanced radiation detection, ensuring phase stability during thermal processing [3].
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